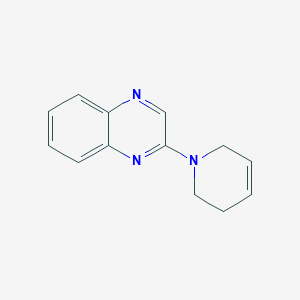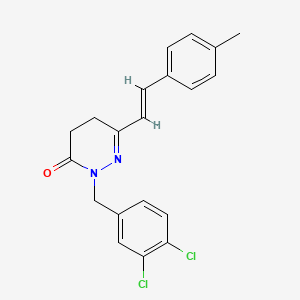
2-(3,4-dichlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(3,4-dichlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone" is a derivative of the 4,5-dihydro-3(2H)-pyridazinone class, which has been studied for various pharmacological activities, including platelet aggregation inhibition and hypotensive effects . These compounds have also been investigated for their potential as cardiotonic agents , and their synthesis has been explored to optimize the production of enantiomerically pure substances for pharmaceutical use .
Synthesis Analysis
The synthesis of 4,5-dihydro-3(2H)-pyridazinone derivatives typically involves the cyclization of intermediary compounds such as keto acids with hydrazine hydrate, followed by various condensation reactions to introduce different substituents . The synthesis process can be tailored to produce specific derivatives with desired pharmacological properties, as seen in the synthesis of optically active compounds for enhanced cardiotonic activity . The separation of enantiomers using chiral stationary phases in chromatography has been demonstrated as an efficient method for obtaining pure enantiomers of these compounds .
Molecular Structure Analysis
The molecular structure of 4,5-dihydro-3(2H)-pyridazinone derivatives is characterized by a pyridazinone core with various substituents that can influence the compound's pharmacological activity and physical properties . X-ray crystallography has been used to determine the three-dimensional structure of these compounds, revealing their planarity and the conformational relationship between different rings in the molecule . The molecular geometry and electronic properties have also been studied using density functional theory (DFT) calculations, providing insights into the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of 4,5-dihydro-3(2H)-pyridazinone derivatives includes the ability to undergo various reactions such as dehydrogenation, Michael addition, and reactions with secondary amines to form N-dialkylaminomethyl derivatives . These reactions can be used to modify the structure and introduce new functional groups, potentially altering the compound's biological activity. The behavior of chloro derivatives toward different reagents has also been explored, leading to the synthesis of new compounds with potential pharmacological applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,5-dihydro-3(2H)-pyridazinone derivatives are influenced by their molecular structure. These compounds have been shown to possess moderate antibacterial activity against Gram-positive bacteria . Thermal analysis has indicated that these compounds are thermostable up to their melting points . The vibrational frequencies, electronic absorption spectra, and chemical shift values obtained from spectroscopic studies correlate well with computational predictions, confirming the stability and reactivity of these molecules .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of Pyridazinone Derivatives
Biological Activities and Pharmacological Potential : Pyridazinone derivatives, such as those closely related to the specified compound, have been extensively studied for their diverse biological activities. They are recognized for their potential as COX-2 inhibitors, offering a promising avenue for the development of new therapeutic agents with anti-inflammatory, analgesic, and antipyretic properties. For instance, compounds like ABT-963 demonstrate significant selectivity and efficacy in reducing pain, inflammation, and bone loss in preclinical models, highlighting the pharmacological potential of pyridazinone derivatives in treating conditions associated with arthritis and other inflammatory diseases (Asif, 2016).
Synthetic Chemistry and Medicinal Chemistry Applications : Pyridazinone scaffolds are versatile building blocks in organic synthesis, contributing to the development of compounds with significant pharmacological activities. The structural diversity and modifiability of pyridazinone rings allow for the synthesis of derivatives with targeted biological activities, including anticancer, antidiabetic, antiasthmatic, and antimicrobial effects. This versatility underscores the importance of pyridazinone derivatives in medicinal chemistry and drug design, offering a foundation for the strategic development of new therapeutics (Tan & Ozadali Sari, 2020).
Antioxidant Capacity and Chemical Reactivity : The antioxidant properties of pyridazinone derivatives are another area of interest, with implications for addressing oxidative stress-related conditions. These compounds can act as radical scavengers, contributing to the prevention of cellular damage induced by oxidative stress. Their reactivity and interactions with free radicals highlight the potential of pyridazinone derivatives in developing antioxidant therapies and in studying oxidative processes within biological systems (Ilyasov et al., 2020).
Eigenschaften
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-6-[(E)-2-(4-methylphenyl)ethenyl]-4,5-dihydropyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O/c1-14-2-4-15(5-3-14)6-8-17-9-11-20(25)24(23-17)13-16-7-10-18(21)19(22)12-16/h2-8,10,12H,9,11,13H2,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTITZDQZJDQCM-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NN(C(=O)CC2)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NN(C(=O)CC2)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isopropyl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3020439.png)

![4-chloro-N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B3020444.png)
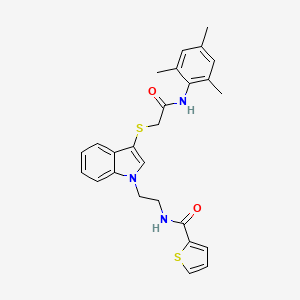

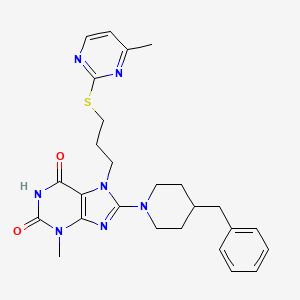
![3,4,5-trimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3020449.png)
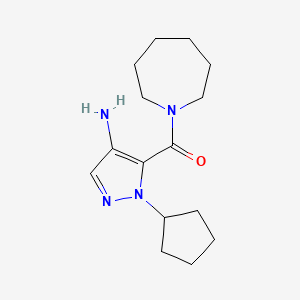
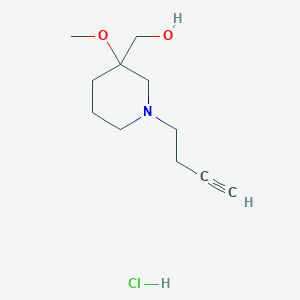

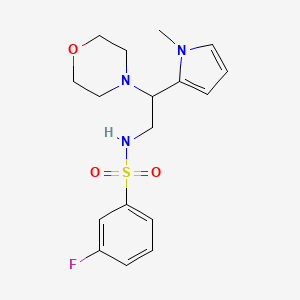
![2-Fluoro-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid](/img/structure/B3020458.png)

